Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate typically involves the reaction of 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylic acid with ethanol in the presence of a catalyst. This esterification reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine or chlorine atoms.
Oxidation: Major products are sulfoxides and sulfones.
Reduction: Dihydrothiophenes are the primary products.
Scientific Research Applications
Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate
- Ethyl 7-bromo-4-chlorobenzo[b]thiophene-2-carboxylate
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H8BrClO2S |
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Molecular Weight |
319.60 g/mol |
IUPAC Name |
ethyl 4-bromo-7-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H8BrClO2S/c1-2-15-11(14)9-5-6-7(12)3-4-8(13)10(6)16-9/h3-5H,2H2,1H3 |
InChI Key |
ONJXGXCCZWOXEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2S1)Cl)Br |
Origin of Product |
United States |
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